molecular formula C42H50N12O8S B12717496 Bis(3(or5)-((4-((2-(benzoyloxy)ethyl)ethylamino)phenyl)azo)-1,2(or1,4)-dimethyl-1H-1,2,4-triazolium) sulphate CAS No. 84041-85-0

Bis(3(or5)-((4-((2-(benzoyloxy)ethyl)ethylamino)phenyl)azo)-1,2(or1,4)-dimethyl-1H-1,2,4-triazolium) sulphate

Cat. No.: B12717496
CAS No.: 84041-85-0
M. Wt: 883.0 g/mol
InChI Key: GPEPMGOUFLSTRF-UHFFFAOYSA-L
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Description

Bis(3(or5)-((4-((2-(benzoyloxy)ethyl)ethylamino)phenyl)azo)-1,2(or1,4)-dimethyl-1H-1,2,4-triazolium) sulphate is a complex organic compound with a unique structure that includes azo, triazolium, and benzoyloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(3(or5)-((4-((2-(benzoyloxy)ethyl)ethylamino)phenyl)azo)-1,2(or1,4)-dimethyl-1H-1,2,4-triazolium) sulphate typically involves multiple steps The process begins with the preparation of the azo compound through the diazotization of an aromatic amine followed by coupling with a suitable aromatic compound The triazolium ring is then introduced through a cyclization reaction

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and concentration of reactants. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Bis(3(or5)-((4-((2-(benzoyloxy)ethyl)ethylamino)phenyl)azo)-1,2(or1,4)-dimethyl-1H-1,2,4-triazolium) sulphate can undergo various chemical reactions, including:

    Oxidation: The azo group can be oxidized to form nitro compounds.

    Reduction: The azo group can be reduced to form amines.

    Substitution: The benzoyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas can be used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Bis(3(or5)-((4-((2-(benzoyloxy)ethyl)ethylamino)phenyl)azo)-1,2(or1,4)-dimethyl-1H-1,2,4-triazolium) sulphate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Potential use in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of Bis(3(or5)-((4-((2-(benzoyloxy)ethyl)ethylamino)phenyl)azo)-1,2(or1,4)-dimethyl-1H-1,2,4-triazolium) sulphate involves its interaction with specific molecular targets. The azo group can interact with enzymes and proteins, leading to inhibition or activation of their functions. The triazolium ring can participate in electron transfer reactions, affecting cellular processes. The benzoyloxy group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Bisphenol S: Similar in structure but with different functional groups.

    1,3-Bis(4′-carboxylatophenoxy)benzene: Another compound with a similar aromatic structure.

    3,5-Bis(1-imidazoly)pyridine: Contains imidazole rings instead of triazolium rings.

Uniqueness

Bis(3(or5)-((4-((2-(benzoyloxy)ethyl)ethylamino)phenyl)azo)-1,2(or1,4)-dimethyl-1H-1,2,4-triazolium) sulphate is unique due to its combination of azo, triazolium, and benzoyloxy groups, which confer distinct chemical and biological properties

Properties

CAS No.

84041-85-0

Molecular Formula

C42H50N12O8S

Molecular Weight

883.0 g/mol

IUPAC Name

2-[4-[(1,2-dimethyl-1,2,4-triazol-1-ium-3-yl)diazenyl]-N-ethylanilino]ethyl benzoate;sulfate

InChI

InChI=1S/2C21H25N6O2.H2O4S/c2*1-4-27(14-15-29-20(28)17-8-6-5-7-9-17)19-12-10-18(11-13-19)23-24-21-22-16-25(2)26(21)3;1-5(2,3)4/h2*5-13,16H,4,14-15H2,1-3H3;(H2,1,2,3,4)/q2*+1;/p-2

InChI Key

GPEPMGOUFLSTRF-UHFFFAOYSA-L

Canonical SMILES

CCN(CCOC(=O)C1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=NC=[N+](N3C)C.CCN(CCOC(=O)C1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=NC=[N+](N3C)C.[O-]S(=O)(=O)[O-]

Origin of Product

United States

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